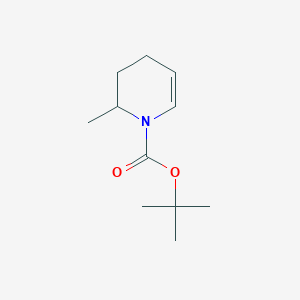![molecular formula C7H13N B1444731 Spiro[3.3]heptan-2-amine CAS No. 1255099-41-2](/img/structure/B1444731.png)
Spiro[3.3]heptan-2-amine
Overview
Description
Spiro[3.3]heptan-2-amine: is an organic compound characterized by a unique spirocyclic structure The spiro[33]heptane core consists of two cyclopropane rings fused at a single carbon atom, creating a three-dimensional, non-planar structure
Mechanism of Action
Target of action
The specific targets of Spiro[3It has been used as a bioisostere for benzene rings in various drugs .
Mode of action
It’s worth noting that the spiro[33]heptane core, with non-coplanar exit vectors, has been shown to be a saturated benzene bioisostere .
Biochemical pathways
The specific biochemical pathways affected by Spiro[3It has been incorporated into various drugs, suggesting it may interact with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spiro[3It has been suggested that it has high gi absorption and is a p-gp substrate .
Result of action
The molecular and cellular effects of Spiro[3It has been incorporated into various drugs, suggesting it may have diverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Linear Approaches: Spiro[3.3]heptan-2-amine can be synthesized through the addition of ketenes to activated or strained alkenes, alkylation of malonate esters, and rearrangements of cyclopropanes.
Industrial Production Methods: Industrial production often involves the use of commercially available starting materials and modular approaches to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Spiro[3.3]heptan-2-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH₄) is often employed for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Phenol derivatives.
Reduction Products: Amine and alcohol derivatives.
Substitution Products: Halogenated and other substituted derivatives.
Scientific Research Applications
Chemistry: Spiro[3.3]heptan-2-amine is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals targeting various diseases .
Industry: this compound is used in the production of advanced materials, including polymers and specialty chemicals .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: Another spirocyclic compound with a different ring structure.
Cubane: A highly strained, cubic-shaped molecule.
Bicyclo[2.2.2]octane: A larger spirocyclic compound with a different ring fusion pattern.
Uniqueness: Spiro[3.3]heptan-2-amine is unique due to its non-coplanar exit vectors and the specific three-dimensional arrangement of its atoms. This structure imparts distinct physicochemical properties and biological activities, setting it apart from other spirocyclic compounds .
Properties
IUPAC Name |
spiro[3.3]heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-6-4-7(5-6)2-1-3-7/h6H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPCTMRNPRKHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733061 | |
| Record name | Spiro[3.3]heptan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255099-41-2 | |
| Record name | Spiro[3.3]heptan-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3.3]heptan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)






![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)


